![molecular formula C17H18N2O5S2 B360124 methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine CAS No. 1008186-27-3](/img/structure/B360124.png)

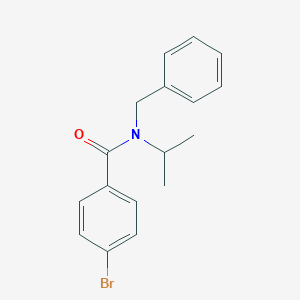

methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine” is a chemical compound with the molecular formula C20H16N2O5S . It is related to a class of compounds that have been studied for their potential as TNF-α inhibitors .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a dihydrobenzo[cd]indole core, which is a bicyclic system containing a benzene ring fused to an indole ring . The molecule also contains a sulfonyl group attached to the indole ring .Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .

Anti-HIV Potential

Researchers have explored indole derivatives as potential anti-HIV agents. For example, molecular docking studies revealed that certain indolyl and oxochromenyl xanthenone derivatives exhibit anti-HIV-1 activity .

Fungicidal Properties

While not directly related to viruses, the compound’s fungicidal activity is noteworthy. Steric hindrance and substituents on the benzene ring play key roles in determining its efficacy .

Aggregation-Induced Emission

The silole moiety within this compound undergoes aggregation-induced emission, transforming it from a weak luminophore into a strong emitter . This property has implications for optoelectronic applications.

Antioxidant Activity

Novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for antioxidant activity. These compounds hold promise in combating oxidative stress .

Potential Therapeutic Applications

Given the diverse biological activities associated with indole derivatives, further exploration is warranted. Their broad-spectrum effects make them intriguing candidates for drug development and therapeutic possibilities.

Mechanism of Action

Future Directions

The study of this compound and related compounds could be further optimized for their activity and properties . They could potentially be developed as potent TNF-α inhibitors, providing insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

properties

IUPAC Name |

2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S2/c1-19-13-6-7-14(10-4-3-5-11(15(10)13)16(19)20)26(23,24)18-12(17(21)22)8-9-25-2/h3-7,12,18H,8-9H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHXPQHUQACZTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B360044.png)

![3-amino-N-cyclopropyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B360066.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide](/img/structure/B360111.png)

![N-[4,5-dimethyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B360121.png)

![5-Chloro-anthra[1,9-cd]isoxazol-6-one](/img/structure/B360123.png)

![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)

![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)

![N-[3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide](/img/structure/B360138.png)

![1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazoline](/img/structure/B360139.png)

![2-(9-Methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzoic acid](/img/structure/B360142.png)